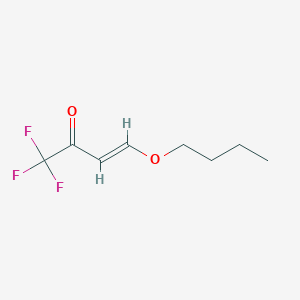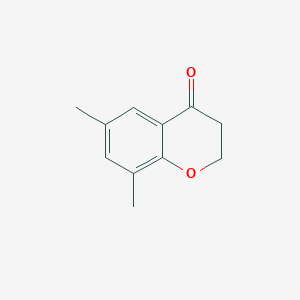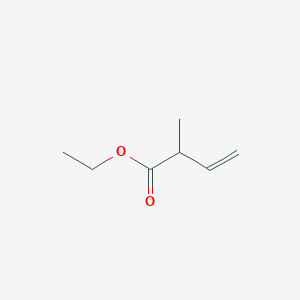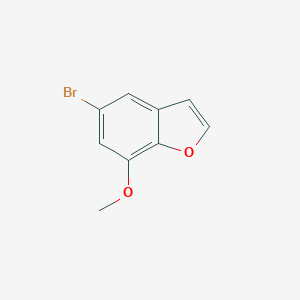
5-Bromo-7-methoxybenzofuran
Overview
Description
5-Bromo-7-methoxybenzofuran is a chemical compound with the molecular formula C9H7BrO2 It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the benzofuran ring
Mechanism of Action
Target of Action
5-Bromo-7-methoxybenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . .
Mode of Action
Benzofuran-based compounds have been found to have extensive potential as pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action .
Result of Action
Benzofuran-based compounds are known for their wide array of biological activities .
Biochemical Analysis
Biochemical Properties
They exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxybenzofuran typically involves the bromination of benzofuran followed by methoxylation. One common method includes:
Bromination: Benzofuran is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5th position.
Methoxylation: The brominated benzofuran is then treated with sodium methoxide in methanol to introduce the methoxy group at the 7th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxybenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzofurans depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated benzofuran derivatives.
Scientific Research Applications
5-Bromo-7-methoxybenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and molecular interactions.
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzofuran
- 7-Bromo-5-methoxybenzofuran
- 5-Bromo-7-ethoxybenzofuran
Comparison: 5-Bromo-7-methoxybenzofuran is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5-bromo-7-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity investigated for the synthesized 5-Bromo-7-methoxybenzofuran derivatives in this study?
A1: The research primarily focuses on evaluating the antibacterial and antifungal activity of various synthesized 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones. These compounds incorporate the this compound moiety and are tested for their potential against bacterial and fungal strains. []
Q2: How are the this compound derivatives synthesized in this study?
A2: The synthesis starts with 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid hydrazide (compound 1). This compound is then reacted with various aldehydes to form Schiff bases. These Schiff bases are further treated with carbon disulfide in the presence of potassium hydroxide and ethanol to yield the final 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones (compound 2). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


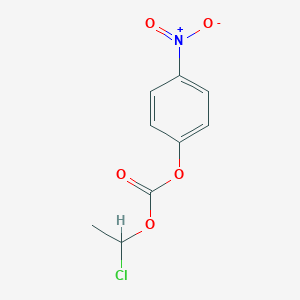
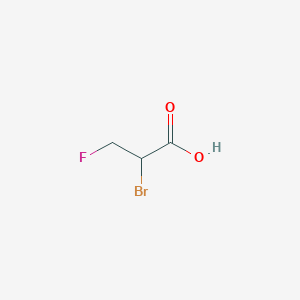
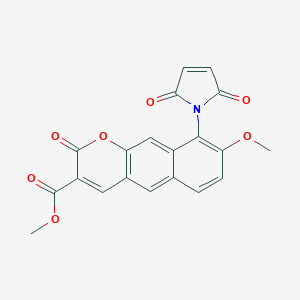
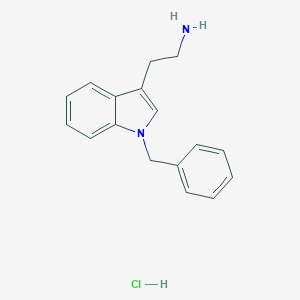
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
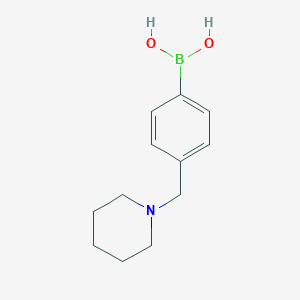
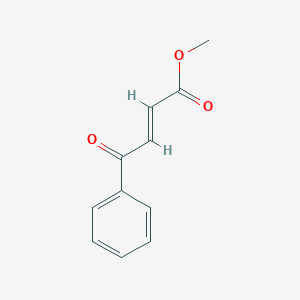

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
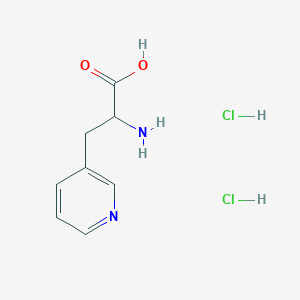
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
